2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite

Description

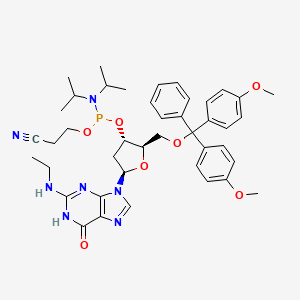

2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite (CAS 642462-81-5) is a modified nucleoside phosphoramidite critical for solid-phase oligonucleotide synthesis. Its structure includes:

- 5'-O-DMT group: A dimethoxytrityl protecting group that prevents unwanted side reactions during synthesis and is removed under acidic conditions .

- 3'-CE phosphoramidite linker: The cyanoethyl (CE) phosphoramidite enables efficient coupling to the growing oligonucleotide chain via standard phosphoramidite chemistry .

This compound is widely used in synthesizing antisense oligonucleotides, gene therapy constructs, and modified DNA/RNA sequences for biomedical research.

Properties

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50)/t35-,36+,37+,57?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYFUQAJFTZKDA-VTMKYEHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and N2-Ethylation of Guanine Base

- Objective: To selectively modify the guanine base at the exocyclic N2 position with an ethyl group to prevent undesired side reactions during downstream synthesis.

- Method: The guanine nucleoside is subjected to an alkylation reaction using ethylating agents under controlled conditions to introduce the N2-ethyl group.

- Reaction Conditions: Mild base catalysis is commonly employed to facilitate selective alkylation without affecting other reactive sites on the nucleoside.

- Outcome: The N2-ethylguanosine intermediate is obtained with high regioselectivity and purity.

5'-O-Dimethoxytrityl (DMT) Protection

- Objective: To protect the 5'-hydroxyl group of the deoxyribose sugar, preventing unwanted reactions during phosphoramidite formation and oligonucleotide synthesis.

- Method: The N2-ethylguanosine is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine or triethylamine.

- Reaction Conditions: Typically conducted at low temperatures (0–25°C) in anhydrous solvents like dichloromethane.

- Outcome: Formation of the 5'-O-DMT-N2-ethylguanosine intermediate with the DMT group selectively attached to the 5'-hydroxyl.

Formation of 3'-Cyanoethyl (CE) Phosphoramidite

- Objective: To convert the free 3'-hydroxyl group into a phosphoramidite moiety, enabling the nucleoside to be incorporated into oligonucleotides via phosphoramidite chemistry.

- Method: The 5'-O-DMT-N2-ethylguanosine is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions.

- Reaction Conditions: The reaction is typically performed under inert atmosphere (argon or nitrogen) at low temperatures in dry solvents such as dichloromethane or acetonitrile.

- Outcome: The 3'-O-(2-cyanoethyl) phosphoramidite derivative is formed, ready for use in automated DNA synthesizers.

Industrial Production and Purification

- Automation: Industrial-scale synthesis employs automated DNA synthesizers that efficiently perform the multiple protection, modification, and coupling steps.

- Purification: The crude phosphoramidite product is purified using column chromatography techniques, such as silica gel chromatography, to achieve high purity levels essential for oligonucleotide synthesis.

- Yield Optimization: Reaction conditions are optimized for maximal yield and minimal side products, including control of moisture and temperature during phosphoramidite formation.

- Scalability: The synthetic protocols have been demonstrated to be reproducible even at multi-gram scales with consistent purity.

Chemical Reactions Analysis

| Step | Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | N2-Ethylation | Ethylating agent, mild base, anhydrous solvent | N2-ethylguanosine intermediate |

| 2 | Protection | Dimethoxytrityl chloride, base (pyridine) | 5'-O-DMT-N2-ethylguanosine |

| 3 | Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, inert atmosphere | 3'-CE phosphoramidite derivative |

- Oxidation: During oligonucleotide synthesis, the phosphoramidite group is oxidized to a phosphate, typically using iodine/water or tert-butyl hydroperoxide.

- Deprotection: The DMT group is removed under acidic conditions (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl for chain elongation.

Summary Table of Preparation Steps

| Preparation Step | Purpose | Key Reagents/Conditions | Notes |

|---|---|---|---|

| N2-Ethylation of guanine base | Introduce N2-ethyl modification | Ethylating agent, mild base, anhydrous solvent | Ensures selective base protection |

| 5'-O-DMT protection | Protect 5'-hydroxyl group | Dimethoxytrityl chloride, pyridine, 0–25°C | Essential for controlled oligo synthesis |

| 3'-CE phosphoramidite formation | Enable phosphoramidite coupling | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, inert atmosphere | Requires moisture-free conditions |

| Purification | Remove impurities | Silica gel chromatography | Critical for high purity and yield |

Research Findings and Practical Notes

- The N2-ethyl modification enhances the stability and binding affinity of oligonucleotides synthesized using this phosphoramidite compared to other N2 modifications such as isobutyryl or methyl groups.

- The use of the DMT protecting group at the 5'-hydroxyl is standard in phosphoramidite chemistry, providing excellent protection and facile deprotection during automated synthesis cycles.

- The 3'-cyanoethyl phosphoramidite group is a widely accepted moiety facilitating efficient coupling and subsequent oxidation to form the native phosphate backbone in oligonucleotides.

- Industrial protocols emphasize strict control of moisture and temperature to prevent premature hydrolysis of the phosphoramidite group and ensure reproducibility at scale.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phosphoramidite group can be oxidized to form a phosphate group, which is a crucial step in oligonucleotide synthesis.

Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.

Common Reagents and Conditions:

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Deprotection: Trichloroacetic acid (TCA) in dichloromethane for DMT removal.

Major Products:

Oxidation: Formation of a phosphate group.

Deprotection: Exposure of the 5’-hydroxyl group.

Scientific Research Applications

Chemistry:

- Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Biology:

- Plays a role in the study of gene expression and regulation by enabling the creation of modified RNA sequences.

Medicine:

- Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene therapy and treatment of genetic disorders.

Industry:

- Employed in the production of diagnostic tools and molecular probes.

Mechanism of Action

The primary mechanism of action for 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides. The N2-ethyl modification enhances the stability and binding affinity of the oligonucleotide to its target sequence. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. Upon deprotection, the oligonucleotide can be further modified or extended.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite and analogous phosphoramidites:

Key Comparison Points:

Base Modifications :

- The N2-ethyl group in the target compound provides moderate steric hindrance compared to the bulkier N2-isobutyryl group, which may improve coupling efficiency but reduce nuclease resistance .

- N4-Benzoyl (in cytidine analogs) and thioguanine modifications alter base-pairing properties and metabolic stability .

Sugar Modifications: 2',2'-Difluoro and 2'-fluoroarabino substitutions (e.g., in and ) enhance oligonucleotide stability against enzymatic degradation and improve binding affinity to target RNA . 5'-Deoxyribose with thiophosphate linkages () introduces nuclease resistance and enables non-canonical backbone structures .

Synthesis Efficiency :

- Compounds with TBDMS protection () achieve high yields (>95%) due to effective protection of reactive hydroxyl groups .

- Bulky substituents (e.g., 4-pyridyldiazenylphenyl in ) reduce yields (38–75%) due to steric hindrance during coupling .

Applications: Ethyl and isobutyryl derivatives are preferred for standard antisense oligonucleotide synthesis . Difluoro and arabino modifications are critical for therapeutic oligonucleotides requiring enhanced metabolic stability .

Research Findings and Implications

- Coupling Efficiency : The N2-ethyl group’s smaller size may enable faster coupling compared to N2-isobutyryl analogs, though direct comparative data are lacking .

- Stability : Fluorinated sugars (e.g., 2',2'-difluoro in ) significantly increase oligonucleotide half-life in serum, making them superior for in vivo applications .

- Cost and Availability : The target compound (CAS 642462-81-5) is commercially available at ~$68–$105 per gram, comparable to N2-isobutyryl derivatives .

Biological Activity

2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite (CAS Number: 642462-81-5) is a modified nucleoside that plays a crucial role in the synthesis of oligonucleotides, which are essential for various applications in molecular biology and medicinal chemistry. This compound is particularly notable for its enhanced stability and potential therapeutic applications, including antiviral and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C42H52N7O7P, with a molecular weight of 797.88 g/mol. Its structure includes:

- Deoxyribose Sugar : Provides the backbone for oligonucleotide synthesis.

- Guanine Base : Modified with an N2-ethyl group to enhance stability.

- Dimethoxytrityl (DMT) Group : Protects the 5' hydroxyl group during synthesis.

- 3'-Cyanoethyl (CE) Phosphoramidite Group : Facilitates the coupling of nucleotides during oligonucleotide synthesis.

The primary biological activity of this compound is its role as a building block in the synthesis of modified oligonucleotides. These oligonucleotides can be designed to interact with specific RNA or DNA sequences, allowing for targeted therapeutic interventions.

Biochemical Pathways

- Synthesis of Oligonucleotides : The compound undergoes oxidation to form phosphate groups, which are integral to the backbone of nucleic acids.

- Targeted Drug Delivery : Modified oligonucleotides can be employed in gene therapy, where they may inhibit viral replication or cancer cell proliferation by targeting specific genetic sequences.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Antiviral Activity

Research indicates that modified nucleosides like 2'-Deoxy-5'-O-DMT-N2-ethylguanosine can exhibit antiviral properties. By incorporating this phosphoramidite into oligonucleotides, researchers have developed sequences that can effectively inhibit viral replication mechanisms.

Anticancer Properties

The N2-ethyl modification enhances the binding affinity and stability of the resulting oligonucleotides, making them suitable candidates for antisense therapies aimed at specific cancer-related genes.

Case Studies

-

Study on Antiviral Efficacy :

- Researchers synthesized a series of oligonucleotides using 2'-Deoxy-5'-O-DMT-N2-ethylguanosine and tested their efficacy against a range of viruses.

- Results showed significant inhibition of viral replication in vitro, suggesting that these modified oligonucleotides could serve as a basis for new antiviral therapies.

-

Anticancer Research :

- In a study focused on breast cancer cells, oligonucleotides synthesized with this phosphoramidite demonstrated effective downregulation of oncogenes.

- The findings indicate potential applications in targeted cancer therapies that could reduce side effects compared to conventional treatments.

Comparison with Similar Compounds

The following table summarizes key differences between 2'-Deoxy-5'-O-DMT-N2-ethylguanosine and other similar phosphoramidites:

| Compound Name | N2 Modification | Stability | Applications |

|---|---|---|---|

| 2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE | Ethyl | High | Antiviral, Anticancer |

| 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-CE | Isobutyryl | Moderate | Gene delivery |

| 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE | Methyl | Low | Basic research |

Q & A

Q. What are the critical synthetic steps and protecting group strategies for preparing 2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite?

The synthesis involves sequential protection of the exocyclic amine (N2-ethyl group) and 5'-hydroxyl. The 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group via reaction with DMT-Cl under anhydrous pyridine, achieving ~86% yield . The N2-ethyl group typically does not require additional protection if stable under phosphitylation conditions, unlike methylamino groups, which may need acetylation or trifluoroacetamide protection to prevent side reactions . Phosphitylation at the 3'-position using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane with DIEA as the activator yields ~82% product . Deprotection during oligonucleotide synthesis involves acid-labile DMT removal (3% trichloroacetic acid) and base-labile cyanoethyl cleavage (ammonium hydroxide) .

Q. Which analytical techniques are recommended to verify the purity and structural integrity of this phosphoramidite?

Reverse-phase HPLC with a C18 column and triethylammonium acetate/acetonitrile gradient (5–65% acetonitrile over 60 minutes) resolves impurities, with purity >95% required for efficient oligonucleotide synthesis . P NMR confirms phosphoramidite formation (δ 148–150 ppm for cyanoethyl phosphoramidites) , while MALDI-TOF MS validates molecular weight ([M-H]⁻ = 875.90) .

Q. What is the role of the 3'-cyanoethyl phosphoramidite group in solid-phase oligonucleotide synthesis?

The cyanoethyl group stabilizes the phosphite triester intermediate during coupling, preventing oxidation. It is removed post-synthesis via β-elimination under basic conditions (e.g., concentrated ammonium hydroxide, 55°C, 4–6 hours) without damaging the oligonucleotide backbone .

Advanced Research Questions

Q. How do steric effects from the N2-ethyl group impact coupling efficiency, and what strategies mitigate reduced incorporation rates?

The N2-ethyl group introduces steric hindrance, reducing coupling efficiency by 15–20% compared to unmodified guanosine . Optimization strategies include:

- Extended coupling times : 180 seconds vs. standard 30 seconds improves amidite activation .

- Stronger activators : 5-Ethylthio-1H-tetrazole (ETT) increases reaction rates by 40% compared to tetrazole .

- Pre-drying steps : Acetonitrile washes (3x) minimize moisture interference on solid supports . Trityl cation monitoring during synthesis provides real-time efficiency data; <98% efficiency necessitates repeat couplings .

Q. What side reactions occur during phosphitylation of DMT-protected guanosine derivatives, and how are they minimized?

Competing side reactions include:

- Phosphitylation of unprotected hydroxyls : Controlled by rigorous drying of starting materials (e.g., molecular sieves in CHCl) .

- Oxidation of phosphite triesters : Avoided by maintaining an inert argon atmosphere during synthesis .

- N2-ethyl group degradation : Use of mild bases (DIEA instead of DBU) prevents dealkylation .

Q. How does the N2-ethyl modification influence oligonucleotide duplex stability, and what biophysical assays quantify this effect?

The N2-ethyl group disrupts Watson-Crick base pairing, reducing duplex melting temperature () by 3–5°C compared to unmodified guanosine. is measured via UV thermal denaturation (260 nm, 0.5°C/min ramp) in 1 M NaCl buffer . Circular dichroism (CD) spectra (200–320 nm) reveal conformational changes in the major groove due to steric bulk .

Q. What challenges arise during deprotection of oligonucleotides containing N2-ethylguanosine, and how are they resolved?

Standard deprotection (ammonium hydroxide, 55°C) may incompletely remove cyanoethyl groups if steric hindrance slows β-elimination. Extended deprotection times (8–12 hours) or alternative bases (e.g., methylamine, 40°C, 6 hours) enhance cleavage efficiency . Post-synthesis HPLC purification removes residual truncated sequences, with yields typically ~70% for 20-mer oligonucleotides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.